3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-Benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative characterized by a benzyl group at position 3 and a 4-nitrobenzyl substituent at position 6 of the fused heterocyclic core. The nitro group on the benzyl moiety introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-benzyl-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-18-16-17(23(21-20-16)11-13-4-2-1-3-5-13)19-12-22(18)10-14-6-8-15(9-7-14)24(26)27/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPRDPDTTWYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multistep organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine moiety. The benzyl and nitrobenzyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and nitrobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of 3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The introduction of nitro groups is often correlated with enhanced antibacterial properties due to their ability to disrupt bacterial DNA synthesis.
Anticancer Potential
Studies indicate that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves:
- Inhibition of Enzymatic Activity : Certain triazole compounds inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, preventing cancer cell division.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for inflammatory diseases such as arthritis.
Case Study 1: Antibacterial Screening
A study evaluated a series of triazole derivatives for their antibacterial efficacy against multiple pathogens. Among these, compounds featuring the 4-nitrobenzyl moiety exhibited significant inhibition against Bacillus subtilis, suggesting a structure-activity relationship that merits further exploration .
Case Study 2: Anticancer Activity
In another investigation, a specific derivative was tested against various cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis at micromolar concentrations. This highlights its potential as a lead compound for anticancer drug development .
Applications in Pharmaceuticals
The unique properties of this compound position it as a candidate for various pharmaceutical applications:
- Antibiotic Development : Given its antibacterial properties, it could be developed into a new class of antibiotics.
- Cancer Therapeutics : Its anticancer activity opens avenues for developing targeted therapies against specific types of cancer.
- Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions through modulation of inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Nitrobenzyl vs. Fluorobenzyl : The target compound’s 4-nitrobenzyl group confers stronger electron-withdrawing effects compared to the 4-fluorobenzyl group in . This may enhance electrophilic interactions in biological targets but reduce solubility .
- Aryl vs. Alkyl Substituents : The MADTP series (3-aryl) exhibits antiviral specificity, while alkyl/heterocyclic substituents (e.g., piperazinyl in ) may broaden target engagement. The nitrobenzyl group’s planar structure could mimic aryl binding modes in viral proteins .
- Thio and Glycosyl Modifications : demonstrates that sulfur or sugar moieties at position 5 improve anticancer activity. The absence of such groups in the target compound suggests divergent applications .
Pharmacological Mechanisms
- Resistance mutations (e.g., P34S) suggest that substituent bulk and electronics critically affect nsP1 binding .
- Anticancer Activity : Triazolopyrimidines with electron-withdrawing groups (e.g., nitro, thio) disrupt cancer cell proliferation. The nitrobenzyl group may act similarly to methoxybenzyl derivatives in by inducing oxidative stress or DNA damage .
- Antiaggregation Effects : Ticagrelor’s clinical success underscores the triazolopyrimidine scaffold’s versatility. The target compound’s nitro group may limit P2Y12 affinity compared to ticagrelor’s optimized substituents .
Biological Activity
3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure
The compound features a triazolopyrimidine backbone with distinct substitutions that influence its biological activity. The presence of both benzyl and nitrobenzyl groups contributes to its unique electronic properties and reactivity.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains a nitro group at the para position | Potential for diverse biological activities |
| Related Compounds | Varies in substitution patterns | Different biological profiles based on functional groups |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance:
- Bacterial Strains : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
A comparative study found that the compound exhibited higher antibacterial activity than several commercial antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various models. In vitro assays demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages. Specifically:
- Cytokine Reduction : IL-6 and TNF-alpha levels were reduced by 30% at a concentration of 10 µM.
This suggests that the compound may be effective in treating inflammatory diseases by modulating immune responses .
Anticancer Activity
The anticancer properties of this compound have garnered attention due to its ability to inhibit cancer cell proliferation. In studies involving various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 2.43 to 14.65 µM across different cell lines.
Additionally, it was found to induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase at concentrations as low as 2.5 µM .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of this compound with various biological targets. The results indicate:
- Binding Affinity : Strong binding affinity to targets involved in cancer progression.
- Mechanism of Action : Potential inhibition of microtubule assembly suggests its role as a microtubule-destabilizing agent.
These findings provide insights into the pharmacological mechanisms underlying its anticancer effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:
- Case Study on Breast Cancer : A study involving MDA-MB-231 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis.
- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and inflammatory marker levels.
These case studies underscore the potential clinical applications of this compound in treating cancer and inflammatory diseases.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize reaction temperatures (e.g., reflux in ethanol) to avoid side products.
How can spectroscopic and crystallographic techniques characterize this compound?
Basic Research Question
Methodological Steps :
- ¹H/¹³C NMR : Confirm substituent positions and regioselectivity. For example, benzyl protons appear as multiplets at δ 4.5–5.5 ppm, while nitrobenzyl groups show aromatic signals near δ 8.0–8.5 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
- X-ray Crystallography (SHELX software): Resolve the 3D structure and confirm stereochemistry. Hydrogen bonding and π-π stacking interactions can be analyzed .
Q. Example Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 5.12 (s, 2H, N-CH₂), δ 8.25 (d, 2H) | |
| X-ray | Space group P2₁/c, Z = 4 |
What in vitro models are used to evaluate its antiviral activity against Chikungunya virus (CHIKV)?
Advanced Research Question
Experimental Design :
Q. Example Data :
| Assay Type | EC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|
| Plaque Reduction | 0.8 ± 0.2 | >50 |
How can structure-activity relationships (SAR) guide optimization of antiviral potency?
Advanced Research Question
SAR Strategies :
- Substituent Modulation : Replace 4-nitrobenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance nsP1 binding .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at the C5 position without compromising activity .
- Heterocycle Replacement : Compare triazolo[4,5-d]pyrimidin-7-ones with thiazolo analogues to assess scaffold flexibility .
Q. SAR Findings :
| Substituent | EC₅₀ (μM) | Notes | Reference |
|---|---|---|---|
| 4-Nitrobenzyl | 0.8 | Lead compound | |
| 4-CF₃-Benzyl | 0.5 | Improved potency | |
| 3-Hydroxypropyl | 2.1 | Reduced activity |
What computational methods predict binding modes with CHIKV nsP1?
Advanced Research Question
Approaches :
- Molecular Docking (AutoDock/Vina) : Model interactions with nsP1’s SAM-binding pocket. Key residues: Lys299, Asp314 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Calculations (MM-PBSA) : Estimate binding affinities for SAR refinement .
Key Interaction : The nitro group forms hydrogen bonds with Asp314, critical for GTP competitive inhibition .
How to assess resistance mechanisms in CHIKV against this compound?
Advanced Research Question
Methodology :
- Serial Passage Experiments : Culture CHIKV under suboptimal compound concentrations for 20–30 passages. Sequence nsP1 to identify mutations (e.g., F314L) .
- Reverse Genetics : Introduce mutations into CHIKV replicons and measure EC₅₀ shifts .
- Enzymatic Rescue Assays : Test if mutant nsP1 restores GTP methylation activity in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
